molecular formula C11H13FO2 B1386195 1-(3-Fluoro-4-propoxyphenyl)ethanone CAS No. 203067-00-9

1-(3-Fluoro-4-propoxyphenyl)ethanone

Cat. No.: B1386195
CAS No.: 203067-00-9
M. Wt: 196.22 g/mol
InChI Key: RLAAPANARPXSCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-propoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-propoxyphenyl)ethanone depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the ethanone group can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-propoxyphenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom and the propoxy group can enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(3-fluoro-4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAAPANARPXSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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